molecular formula C8H10N2 B12863221 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile

1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12863221
M. Wt: 134.18 g/mol
InChI Key: KBWROLDXNFZAHD-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile: is a nitrogen-containing heterocyclic compound It is characterized by a pyrrole ring substituted with three methyl groups at positions 1, 3, and 5, and a nitrile group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with methyl acrylate under basic conditions to yield the desired product . Another method includes the cyclization of appropriate precursors in the presence of catalysts or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as purification and isolation to ensure the compound’s high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

1,3,5-trimethylpyrrole-2-carbonitrile

InChI

InChI=1S/C8H10N2/c1-6-4-7(2)10(3)8(6)5-9/h4H,1-3H3

InChI Key

KBWROLDXNFZAHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)C#N)C

Origin of Product

United States

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